molecular formula C8H18F4OSn2 B12646595 1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane CAS No. 82364-22-5

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane

Cat. No.: B12646595
CAS No.: 82364-22-5
M. Wt: 443.64 g/mol
InChI Key: GLSQYQGGJBKZEE-UHFFFAOYSA-J
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Description

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane is a chemical compound with the molecular formula C8H18F4OSn2. It is a member of the organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is notable for its unique structure, which includes two tin atoms, four fluorine atoms, and an oxygen atom, forming a distannoxane core. The butyl groups attached to the tin atoms provide additional stability and influence the compound’s reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane can be synthesized through a series of reactions involving organotin precursors. One common method involves the reaction of dibutyltin dichloride with a fluorinating agent, such as hydrogen fluoride or a fluorine-containing compound, under controlled conditions. The reaction typically takes place in an inert solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for efficient production. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: Reduction reactions can convert the tin atoms to lower oxidation states.

    Substitution: The butyl groups or fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, nitric acid, and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like ether or tetrahydrofuran.

    Substitution: Substitution reactions often involve nucleophiles such as alkoxides, amines, or halides, and are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction can produce lower oxidation state tin compounds. Substitution reactions can result in a variety of organotin derivatives with different functional groups.

Scientific Research Applications

1,3-Dibutyl-1,1,3,3-tetrafluorodistannoxane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and the synthesis of complex organotin compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying the interactions of organotin compounds with biological molecules, such as proteins and nucleic acids.

    Medicine: Research into the potential therapeutic applications of organotin compounds includes their use as anticancer agents, antimicrobial agents, and enzyme inhibitors.

    Industry: In industrial applications, this compound is used as a catalyst in polymerization reactions and as a stabilizer in the production of plastics and other materials.

Mechanism of Action

The mechanism of action of 1,3-dibutyl-1,1,3,3-tetrafluorodistannoxane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s tin atoms can form coordination complexes with various ligands, influencing the activity of enzymes and other proteins. The fluorine atoms contribute to the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The butyl groups provide hydrophobic interactions that can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Dibutyltin dichloride: A precursor in the synthesis of 1,3-dibutyl-1,1,3,3-tetrafluorodistannoxane, with similar tin-based reactivity.

    Tributyltin fluoride: Another organotin compound with fluorine atoms, used in similar applications.

    Tetramethyltin: A simpler organotin compound with different alkyl groups, used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of butyl groups, fluorine atoms, and a distannoxane core. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. The presence of fluorine atoms enhances the compound’s reactivity and allows for the formation of strong carbon-fluorine bonds, which are valuable in many synthetic and industrial processes.

Properties

CAS No.

82364-22-5

Molecular Formula

C8H18F4OSn2

Molecular Weight

443.64 g/mol

IUPAC Name

butyl-[butyl(difluoro)stannyl]oxy-difluorostannane

InChI

InChI=1S/2C4H9.4FH.O.2Sn/c2*1-3-4-2;;;;;;;/h2*1,3-4H2,2H3;4*1H;;;/q;;;;;;;2*+2/p-4

InChI Key

GLSQYQGGJBKZEE-UHFFFAOYSA-J

Canonical SMILES

CCCC[Sn](O[Sn](CCCC)(F)F)(F)F

Origin of Product

United States

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